Cathepsin G Inhibitor I
Overview
Description
Cathepsin G (CatG) is a serine protease with chymotrypsin-like activity that is released from neutrophils and plays a role in various inflammatory processes. Inhibitors of CatG are of significant interest due to the enzyme's involvement in numerous diseases, including chronic obstructive pulmonary disease (COPD), Crohn's disease, rheumatoid arthritis, and cystic fibrosis . The inhibitors of CatG are diverse, ranging from small molecule inhibitors to protein-based inhibitors and even DNA-based inhibitors .
Synthesis Analysis
The synthesis of CatG inhibitors has been approached through various strategies. Phosphonate inhibitors have been developed, with some showing high potency. For instance, a diaryl phosphonic-type irreversible inhibitor with an apparent second-order inhibition value of 15,600 M^(-1)s^(-1) was synthesized, and further modification led to an inhibitor with a value of 256,000 M^(-1)s^(-1), the highest reported in the literature . Additionally, inhibitors have been designed by introducing non-natural amino acids into the P1 position of peptide inhibitors, resulting in potent and selective inhibitors for CatG .
Molecular Structure Analysis
The molecular structure of CatG in complex with inhibitors has been elucidated through crystallography. The structure of human CatG complexed with a peptidyl phosphonate inhibitor revealed a unique feature of Glu226, which divides the S1 specificity pocket into two compartments, allowing the enzyme to accommodate both Lys and Phe at the P1 position . This dual specificity is a distinctive characteristic of CatG and is crucial for the design of specific inhibitors.
Chemical Reactions Analysis
The interaction of CatG with various inhibitors has been studied extensively. For example, the inhibitor from the larval hemolymph of Apis mellifera showed different association constants for binding with CatG, indicating varying sensitivity of the enzyme to inhibition by different forms of the inhibitor . Kinetic studies of the inhibition of CatG by serpins such as alpha 1-antichymotrypsin and alpha 1-proteinase inhibitor revealed a two-step inhibition mechanism and provided insights into the physiological role of these inhibitors in controlling proteolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of CatG inhibitors are diverse due to the variety of inhibitor types. For instance, DNA-based inhibitors have been identified through in vitro selection, with specific sequences showing high affinity and inhibition of CatG's catalytic activity . Heparin has been shown to protect CatG against inhibition by proteinase inhibitors, forming a complex with the enzyme that retains partial activity and is resistant to inhibition by serpins . This suggests that the presence of heparin in vivo could influence the effectiveness of physiological inhibitors.
Scientific Research Applications
Cathepsin G's Role in Inflammation and Tissue Destruction
Cathepsin G, a serine proteinase in neutrophils and monocytes, is involved in cleaving biologically significant proteins. This can contribute to tissue destruction during inflammation. Its activity is regulated by serpins like alpha 1-anti-chymotrypsin and alpha 1-proteinase inhibitor. Research has indicated that cathepsin G forms a tightly bound complex with a heparin fragment, which is slowly inhibited by these serpins, suggesting that if heparin is present in vivo, it might not prevent cathepsin G-mediated proteolysis (Ermolieff et al., 1994).
Detection of Cathepsin G in Biological Samples
Cathepsin G inhibitor I (CGI-I) has been utilized in a surface plasmon resonance imaging assay for detecting cathepsin G in human saliva and white blood cells. This novel method highlights the potential of CGI-I in biomedical applications, particularly in monitoring immune responses or diagnosing related disorders (Gorodkiewicz et al., 2011).
Antimicrobial Properties of Cathepsin G
Cathepsin G possesses antimicrobial activity independent of its protease activity. Studies have identified specific sequences in cathepsin G that contribute to its bactericidal action, providing insights into its role in the immune response and potential therapeutic applications (Bangalore et al., 1990).
Potential Therapeutic Applications
This compound has shown promise in preclinical studies for various therapeutic applications. For instance, it has been found to prevent UVB-induced photoaging in hairless mice by inhibiting fibronectin fragmentation. This suggests potential for topical applications in dermatology (Son et al., 2012). Furthermore, cathepsin G inhibitors, including CGI-I, have demonstrated effectiveness in inducing apoptotic death in leukemia and lymphoma cells, offering a new angle for cancer treatment strategies (Zhu & Uckun, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
The use of Cathepsin G Inhibitor I may be a future potential therapeutic means to reduce CAT-induced COL1 formation and to hamper endometrosis establishment . Additionally, the development of new antibody-drug conjugates (ADCs) that offer more effective and personalized therapeutic options for cancer patients is anticipated .
properties
IUPAC Name |
[2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZQRKYZJSIPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431393 | |
Record name | Cathepsin G Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
429676-93-7 | |
Record name | Cathepsin G Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cathepsin G Inhibitor I influence apoptosis in cancer cells?
A1: Cat GI sensitizes cancer cells to TRAIL-mediated apoptosis, a process involving programmed cell death. This effect is mediated by the downregulation of survivin, a protein known to inhibit apoptosis. [] Interestingly, Cat GI achieves this by upregulating 5-lipoxygenase (5-LOX) activity, leading to increased reactive oxygen species (ROS) production. This ROS surge contributes to the degradation of survivin, thereby promoting apoptosis in cancer cells. []
Q2: What is the role of Cathepsin G in extracellular matrix remodeling and what implications does its inhibition have on this process?
A2: Cathepsin G, a protease found in neutrophil extracellular traps (NETs), can stimulate the production of collagen type 1 (COL1) in the mare endometrium, contributing to a condition called endometrosis. [] Research shows that Cat GI can effectively inhibit Cathepsin G activity, leading to a decrease in COL1 production. [] This suggests a potential therapeutic application for Cat GI in managing endometrosis by modulating extracellular matrix remodeling.
Q3: How does this compound impact neutrophil adhesion and what are the potential implications for inflammation control?
A3: Cat GI's inhibition of Cathepsin G leads to the release of the soluble extracellular domain of CD43 (CD43s) from neutrophils. [] This CD43s can then interfere with the binding of neutrophils to endothelial cells under flow conditions, effectively inhibiting their adhesion. [] This mechanism points to a potential role of Cat GI in regulating neutrophil recruitment to inflammation sites, offering a possible avenue for controlling inflammatory responses.
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